Zeylasterone
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Overview
Description
Zeylasterone is a natural product found in Kokoona reflexa, Celastrus paniculatus, and Maytenus woodsonii with data available.
Scientific Research Applications
Antibacterial Properties
Zeylasterone exhibits significant antibacterial properties, particularly against Staphylococcus aureus. The compound, derived from Maytenus blepharodes, shows bactericidal activity at certain concentrations and acts by disrupting cell membranes in S. aureus. This effect is observed through the inhibition of radiolabeled precursor uptake, rapid potassium leakage, inhibition of NADH oxidation, and formation of mesosome-like structures around the septa, suggesting that zeylasterone primarily affects the cytoplasmic membrane (De León, López, & Moujir, 2010).
Cardioprotective Effects
In a study evaluating the cardioprotective effects of Trichopus zeylanicus against myocardial ischemia induced by isoproterenol in rats, it was found that pretreatment with T. zeylanicus leaves significantly prevented isoproterenol-induced alterations and restored cardiac markers. This indicates the potential of T. zeylanicus in cardioprotection during myocardial ischemia (Velavan, Selvarani, & Adhithan, 2009).
Antimicrobial Activity Against Gram-Positive Bacteria
Zeylasteral and demethylzeylasteral, related to zeylasterone, exhibit antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans. Their mode of action involves compromising cell wall synthesis and/or cytoplasmic membrane, demonstrated through the inhibition of DNA, RNA, protein, and cell wall synthesis (De León, Beltrán, & Moujir, 2005).
Hepatoprotective Effects
Helminthostachys zeylanica, another related compound, shows significant hepatoprotective effects against carbon tetrachloride-induced liver damage in rats. The methanolic extract of H. zeylanica rhizomes demonstrates an almost normal architecture of the liver in treated groups, supporting its traditional use in managing liver diseases (Suja, Latha, Pushpangadan, & Rajasekharan, 2004).
Reproductive and Developmental Effects
Several studies have explored the effects of zearalenone, a structurally similar compound to zeylasterone, on reproductive and developmental health. These studies have shown diverse effects such as impairment in spermatogenesis and semen quality, apoptosis in Leydig and Sertoli cells, and endocrine-disrupting activities in various animal models, highlighting the potential impact of these compounds on reproductive health (Pang et al., 2017); (Wang et al., 2014); (Fink-Gremmels & Malekinejad, 2007); (Hu et al., 2016).
Detoxification Strategies
Research has also focused on developing detoxification strategies for zearalenone contamination in crops, highlighting the importance of managing the risks associated with these compounds. For instance, the use of non-pathogenic Rhodococcus pyridinivorans K408 strain has been demonstrated as an efficient biological tool for eliminating the estrogenic effects of ZEA (Kriszt et al., 2012).
properties
Molecular Formula |
C30H38O7 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35)/t20-,26-,27-,28+,29-,30+/m1/s1 |
InChI Key |
DXDSZUXZQIKMRQ-GMZGOHOASA-N |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
synonyms |
zeylasterone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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